Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine (CAS 136802-85-2) is a specialized, highly electron-rich diarylchlorophosphine used primarily as a precursor for advanced bulky phosphine ligands [1]. In industrial and pharmaceutical catalysis, it is the critical building block for high-performance chiral ligands such as Mandyphos M4, (R)-binap*, and specific CPhos derivatives[2]. Unlike standard chlorodiphenylphosphine, this compound features a unique 3,5-dimethyl-4-methoxy substitution pattern that simultaneously maximizes electron donation to the phosphorus center and creates a sterically demanding "meta effect"[1]. For procurement teams, this material is selected when downstream catalytic processes require extreme enantioselectivity, high turnover numbers, or the suppression of side reactions like β-hydride elimination in cross-coupling workflows[2].
Substituting this compound with cheaper analogs like chlorodiphenylphosphine (Ph2PCl) or bis(3,5-dimethylphenyl)chlorophosphine (Xylyl2PCl) fundamentally alters the electronic and steric environment of the resulting catalyst [1]. The 3,5-dimethyl groups restrict the rotation of the aryl rings to create a rigid chiral pocket, while the 4-methoxy group significantly increases the electron density at the metal center, accelerating oxidative addition [1]. X-ray crystallographic studies demonstrate that the steric crowding forces the methoxy groups to fold perpendicularly toward the phosphorus lone pair, a structural feature absent in simple xylyl or anisyl derivatives [1]. Consequently, using a generic precursor leads to drastic drops in enantiomeric excess, lower turnover frequencies, and increased formation of rearranged byproducts in sensitive cross-coupling and asymmetric hydrogenation reactions.
Ligands synthesized from this specific chlorophosphine, such as Mandyphos M4, exhibit exceptional performance in the asymmetric hydrogenation of enamides and acrylic acid derivatives [1]. In comparative profiling, the M4 ligand containing bis(3,5-dimethyl-4-methoxyphenyl)phosphino groups achieved up to 99% enantiomeric excess (ee) and supported massive substrate-to-catalyst (S/C) ratios up to 25,000 [1]. In contrast, standard all-phenyl derivatives typically require higher catalyst loadings and often yield lower enantioselectivities [1].
| Evidence Dimension | Enantiomeric excess and Substrate/Catalyst (S/C) ratio |
| Target Compound Data | Up to 99% ee and 25,000 S/C ratio (Mandyphos M4) |
| Comparator Or Baseline | Standard all-phenyl derivatives (lower ee, higher required loading) |
| Quantified Difference | S/C ratios reaching 25,000 with near-perfect (99%) ee |
| Conditions | Rh-catalyzed asymmetric hydrogenation of α- and β-enamides and acrylic acid derivatives |
The ability to operate at extremely high turnover numbers directly reduces the cost of expensive rhodium catalysts in large-scale pharmaceutical manufacturing.
The incorporation of the 3,5-dimethyl-4-methoxyphenyl group into the BINAP framework significantly improves catalytic efficiency [1]. In the Rh-catalyzed asymmetric 1,4-addition of 4-fluorophenylboroxine to N-benzyl-5,6-dihydro-2(1H)-pyridinone, the catalyst derived from (R)-binap* (synthesized using this chlorophosphine) improved the product yield to 74% while maintaining an excellent 96-97% ee [1]. Under identical conditions at 40 °C, the standard (R)-binap catalyst (derived from Ph2PCl) only achieved a 63% yield, and other bulky analogs like H8-binap failed to outperform the baseline [1].
| Evidence Dimension | Product yield in asymmetric 1,4-addition |
| Target Compound Data | 74% yield with 96-97% ee ((R)-binap*) |
| Comparator Or Baseline | 63% yield with standard (R)-binap |
| Quantified Difference | +11% absolute yield improvement |
| Conditions | Rh-catalyzed 1,4-addition of 4-fluorophenylboroxine to enones at 40 °C |
Higher yields in complex asymmetric additions minimize the loss of expensive late-stage intermediates, justifying the procurement of this specialized precursor.
In the challenging palladium-catalyzed Negishi coupling of secondary alkylzinc reagents with heteroaryl halides, suppressing β-hydride elimination to prevent alkyl group rearrangement is critical [1]. When evaluating a series of biarylphosphine (CPhos-type) ligands, the L5 variant bearing P-bound 3,5-dimethyl-4-methoxyphenyl groups exhibited the best selectivity for the nonrearranged product among all aryl-substituted candidates tested [1]. Comparators lacking this specific substitution pattern, such as the standard PhCPhos (L3), provided inferior selectivity or failed to adequately suppress the formation of rearranged isomers [1].
| Evidence Dimension | Selectivity for nonrearranged vs. rearranged coupling products |
| Target Compound Data | Highest selectivity among aryl-substituted CPhos variants (L5) |
| Comparator Or Baseline | PhCPhos (L3) and standard CPhos (L1) |
| Quantified Difference | Superior suppression of β-hydride elimination compared to unsubstituted phenyl analogs |
| Conditions | Pd-catalyzed Negishi coupling of secondary alkylzinc reagents with electron-deficient heterocycles |
Ensuring high regiochemical fidelity during the coupling of secondary alkyl groups prevents the costly separation of closely related isomeric impurities.
The unique performance of this compound stems from its highly specific steric profile, which cannot be replicated by simpler analogs [1]. X-ray crystallographic analysis of phosphines bearing the 3,5-dimethyl-4-methoxyphenyl group reveals that the 3,5-dimethyl substituents restrict rotation (the "meta effect"), forcing the 4-methoxy groups to orient perpendicularly to the phenyl ring faces and fold toward the phosphorus lone pair [1]. This creates a rigid, sterically encumbered chiral pocket that is fundamentally absent in standard xylyl (3,5-dimethylphenyl) or anisyl (4-methoxyphenyl) derivatives [1].
| Evidence Dimension | Conformational rigidity and methoxy group orientation |
| Target Compound Data | Perpendicular methoxy folding and restricted rotation |
| Comparator Or Baseline | Unsubstituted phenyl or simple 4-methoxyphenyl groups |
| Quantified Difference | Presence of a locked, sterically encumbered chiral pocket |
| Conditions | X-ray crystallographic structural analysis |
This structural preorganization is the physical basis for the enhanced enantioselectivity observed in downstream catalysts, making it an irreplaceable precursor for high-end chiral ligands.
Ideal for manufacturing Mandyphos M4, (R)-binap*, and related ligands used in industrial-scale asymmetric hydrogenations where extremely high turnover numbers (S/C > 20,000) are required[1].
The optimal precursor for synthesizing specialized CPhos-type biarylphosphine ligands designed to suppress β-hydride elimination in the Negishi coupling of secondary alkylzinc reagents[2].
The required building block for Rh-catalyzed asymmetric 1,4-additions of organoboron reagents to enones, particularly when standard BINAP catalysts fail to deliver acceptable yields [3].
Selected by process chemists when a catalyst requires the simultaneous enhancement of electron density (via the 4-methoxy group) and steric bulk (via the 3,5-dimethyl meta effect) to optimize oxidative addition and reductive elimination steps [4].
Corrosive